1,2-Dimethoxybenzene-3,4,5,6-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxybenzene-3,4,5,6-D4 is a labelled analogue of 1,2-Dimethoxybenzene . It is commonly used as a reagent in synthesis .
Molecular Structure Analysis
The molecular formula of 1,2-Dimethoxybenzene-3,4,5,6-D4 is C8H6D4O2 . The InChI representation is InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i3D,4D,5D,6D .Physical And Chemical Properties Analysis
The molecular weight of 1,2-Dimethoxybenzene-3,4,5,6-D4 is 142.19 . It has a boiling point of 206.3±8.0°C at 760 mmHg and a density of 1.0±0.1 g/cm3 .Scientific Research Applications
Environmental Analysis
1,2-Dimethoxybenzene-3,4,5,6-D4: is used as a high-quality reference standard in environmental analysis . Its stable isotopic labeling makes it ideal for tracking the environmental fate of dimethoxybenzene derivatives, which are often found in various natural and industrial products.
Thermophysical Property Research
Researchers utilize this compound to study and evaluate thermophysical properties such as phase transition temperatures, boiling points, and critical temperatures . These studies are crucial for understanding the compound’s behavior under different environmental conditions and can be applied in the design of industrial processes.
Analytical Chemistry
The compound is used in analytical chemistry as an internal standard for mass spectrometry and NMR spectroscopy . This allows for precise quantification and structural analysis of chemical substances, which is vital in quality control and research laboratories.
Mechanism of Action
Target of Action
1,2-Dimethoxybenzene-3,4,5,6-D4, also known as 5,6-Dimethoxybenzene-1,2,3,4-d4 , is an organic compound derived from benzeneIt’s known that benzene derivatives can undergo electrophilic aromatic substitution .
Mode of Action
The mode of action of 1,2-Dimethoxybenzene-3,4,5,6-D4 is likely similar to other benzene derivatives. In electrophilic aromatic substitution, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene and its derivatives can participate in various biochemical reactions, including electrophilic aromatic substitution .
properties
IUPAC Name |
1,2,3,4-tetradeuterio-5,6-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDKAPXRBAPSQN-LNFUJOGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC)OC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.